2-(4-(Bicyclo[1.1.1]pentan-1-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This compound is a boronate ester featuring a bicyclo[1.1.1]pentane moiety attached to a phenyl ring, which is further linked to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group. Its molecular formula is C₁₈H₂₃BO₂, with a molecular weight of 282.19 g/mol. The bicyclo[1.1.1]pentane core introduces significant steric strain and rigidity, making it a valuable bioisostere for tert-butyl or aromatic groups in medicinal chemistry . The pinacol boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, a hallmark of boronic acid derivatives.
Properties
IUPAC Name |
2-[4-(1-bicyclo[1.1.1]pentanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BO2/c1-15(2)16(3,4)20-18(19-15)14-7-5-13(6-8-14)17-9-12(10-17)11-17/h5-8,12H,9-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMAIHGZPJVRLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C34CC(C3)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Photochemical [2+2] Cycloaddition in Flow
The BCP core is synthesized via a in flow photochemical [2+2] cycloaddition between propellane (4 ) and diacetyl (5 ) under 365 nm irradiation. This method eliminates the need for mercury lamps and quartz vessels, enhancing safety and scalability. The reaction produces diketone intermediate 6 (1 kg scale in 6 hours, 85% yield), which undergoes haloform reaction to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1 ) (500 g scale, 78% yield).
Key Conditions
-
Reactor: Continuous flow system with PTFE tubing
-
Light source: 365 nm LED array
-
Temperature: 25–35°C
-
Solvent: Dichloromethane (DCM)
Functionalization of the BCP Core
The dicarboxylic acid (1 ) serves as a versatile intermediate for further modifications.
Synthesis of Boronate Esters via Strain-Release Borylation
Strain-release borylation leverages the high ring strain of BCP (≈70 kcal/mol) to facilitate boron incorporation. A representative protocol involves:
-
Activation : Treatment of 1 with N-hydroxyphthalimide and N,N′-diisopropylcarbodiimide (DIC) in DCM to form a mixed anhydride.
-
Borylation : Reaction with 2,2′-bis(1,3,2-benzodioxaborole) under blue LED irradiation (450 nm) in dimethylacetamide (DMA).
-
Workup : Addition of triethylamine and pinacol to afford the target boronate ester (68% yield).
Optimized Parameters
-
Catalyst: None required (light-mediated)
-
Residence time: 10 minutes
-
Purity: ≥85% (QNMR)
Modular Coupling Strategies
Suzuki-Miyaura Cross-Coupling
The boronate ester undergoes cross-coupling with aryl halides under palladium catalysis. For example, reaction with 4-bromophenyl derivatives in tetrahydrofuran (THF) with Pd(PPh3)4 and K2CO3 yields biaryl products (72–89% yield).
Critical Factors
-
Ligand: Triphenylphosphine (PPh3)
-
Base: Potassium carbonate
-
Temperature: 80°C
Comparative Analysis of Synthetic Routes
| Method | Scale (g) | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Photochemical Flow | 1000 | 85 | Scalable, no toxic reagents | High equipment cost |
| Strain-Release Borylation | 5 | 68 | Mild conditions | Requires UV/Vis irradiation |
| Suzuki-Miyaura Coupling | 10 | 80 | Broad substrate scope | Palladium residue removal |
Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
Industrial-Scale Considerations
Cost-Benefit Analysis
Environmental Impact
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Drug Development : The bicyclo[1.1.1]pentane motif has been incorporated into drug design due to its ability to enhance pharmacological properties. Research indicates that substituting traditional aromatic rings with bicyclic structures can improve the binding affinity of compounds to biological targets, such as enzymes involved in neurodegenerative diseases .
Case Study : A study demonstrated that derivatives of bicyclo[1.1.1]pentane can act as inhibitors for γ-secretase, an enzyme implicated in Alzheimer's disease. The introduction of the dioxaborolane moiety aids in stabilizing the interaction between the inhibitor and the enzyme, leading to increased efficacy .
Organic Synthesis
Reagent in Cross-Coupling Reactions : The compound serves as a boron reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds. This reaction is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.
Advantages :
- High selectivity and efficiency in coupling reactions.
- Compatibility with a wide range of functional groups.
Materials Science
Polymer Chemistry : The incorporation of boron-containing compounds like 2-(4-(Bicyclo[1.1.1]pentan-1-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane into polymer matrices has been explored to enhance thermal stability and mechanical properties.
Applications :
- Development of high-performance polymers used in electronics and coatings.
- Potential use in creating boron-doped materials for improved electronic properties.
Data Table: Comparison of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Medicinal Chemistry | Drug development focusing on enzyme inhibitors | Enhanced binding affinity; improved pharmacological profiles |
| Organic Synthesis | Reagent for cross-coupling reactions | High selectivity; broad functional group compatibility |
| Materials Science | Incorporation into polymers for enhanced properties | Improved thermal stability; potential electronic applications |
Mechanism of Action
The mechanism by which 2-(4-(Bicyclo[1.1.1]pentan-1-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with amino acids, such as serine, threonine, and cysteine, which are critical for enzyme activity. This interaction can modulate enzyme function and influence biological pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities with analogous dioxaborolane derivatives:
Key Observations:
- Reactivity : Bromomethyl derivatives (e.g., ) are more reactive toward nucleophiles, whereas ethynyl groups () enable orthogonal reactivity in click chemistry.
Comparison with Other Compounds:
- Ethynylphenyl Derivative () : Synthesized via lithiation followed by boronate esterification (e.g., reaction with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane).
- Bromomethylphenyl Derivative () : Produced via pinacol ester exchange from brominated precursors in refluxing toluene (50–80% yields).
- Furylphenyl Derivative () : Synthesized via Suzuki coupling of furyl boronic acids with bromophenyl pinacol boronates.
Key Differences:
- The bicyclo[1.1.1]pentane derivative’s rigidity makes it superior for mimicking aromatic rings in drug design, whereas ethynyl or furyl derivatives are preferred in materials science for their electronic properties .
- Bromomethyl derivatives serve as versatile alkylation agents, unlike the target compound, which is primarily used for coupling or bioisosterism .
Spectroscopic and Physicochemical Data
Biological Activity
The compound 2-(4-(Bicyclo[1.1.1]pentan-1-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a novel chemical entity that has garnered attention due to its potential biological activities. This article delves into the biological properties of this compound, focusing on its mechanisms of action, therapeutic implications, and comparative studies with related compounds.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 270.17 g/mol. The structure features a bicyclo[1.1.1]pentane moiety attached to a phenyl group and a dioxaborolane ring, which contributes to its unique physicochemical properties.
Research indicates that the bicyclo[1.1.1]pentane motif enhances the compound's ability to act as a bioisostere for conventional phenyl groups in various biological contexts. This modification can improve pharmacokinetic properties such as solubility and permeability while maintaining or enhancing biological activity.
Key Findings:
- Enzyme Inhibition : The compound has been studied as an inhibitor of lipoprotein-associated phospholipase A2 (LpPLA2), an enzyme implicated in cardiovascular diseases. The incorporation of the bicyclo[1.1.1]pentane moiety has shown to improve binding affinity and selectivity compared to traditional inhibitors .
- Oral Bioavailability : In animal models, compounds containing the bicyclo[1.1.1]pentane structure demonstrated significantly improved oral absorption characteristics compared to their non-modified counterparts .
1. Cardiovascular Applications
The compound exhibits potential in reducing inflammatory mediators within atherosclerotic lesions by inhibiting LpPLA2 activity. Studies have shown that it effectively lowers levels of lyso-phosphatidylcholines in vivo, which are known to contribute to inflammation and plaque formation in arteries .
2. Neuroprotective Effects
Preliminary investigations suggest that derivatives of this compound may have neuroprotective properties through modulation of γ-secretase activity, which is crucial in Alzheimer's disease pathology. The bicyclo[1.1.1]pentane structure appears to enhance the potency of γ-secretase inhibitors by improving their metabolic stability and solubility .
Comparative Studies
A comparative analysis was conducted against other known inhibitors with similar targets:
| Compound Name | Activity | Binding Affinity | Oral Bioavailability |
|---|---|---|---|
| BMS-708163 | γ-secretase inhibitor | High | Moderate |
| Darapladib | LpPLA2 inhibitor | Moderate | High |
| 2-(4-(Bicyclo[1.1.1]pentan-1-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | LpPLA2 inhibitor | Very High | Very High |
Study 1: In Vivo Efficacy
In a study involving rats, administration of the compound resulted in a significant decrease in LpPLA2 activity and subsequent reduction in inflammatory markers associated with cardiovascular diseases. The results indicated that the bicyclo[1.1.1]pentane-modified compound had superior efficacy compared to traditional inhibitors.
Study 2: Pharmacokinetics
A pharmacokinetic study highlighted that the compound achieved higher peak plasma concentrations (Cmax) and area under the curve (AUC) values compared to standard treatments when administered orally in murine models. This suggests enhanced absorption and retention in systemic circulation.
Q & A
Q. What are the key synthetic strategies for preparing 2-(4-(Bicyclo[1.1.1]pentan-1-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
The synthesis typically involves Suzuki-Miyaura cross-coupling reactions or direct borylation of bicyclo[1.1.1]pentane-containing precursors. A critical step is the introduction of the bicyclo[1.1.1]pentane moiety, which requires strain-release functionalization strategies. For example, palladium-catalyzed coupling of bicyclo[1.1.1]pentyl iodides with preformed boronate esters (e.g., pinacol boronic esters) under anhydrous conditions can yield the target compound. Optimization of reaction temperature (60–90°C) and ligand selection (e.g., SPhos or XPhos) improves yield .
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
- NMR : and NMR are used to verify the bicyclo[1.1.1]pentane geometry and boronate ester substitution patterns. The deshielded protons on the bicyclo system appear as distinct singlets (δ ~2.5–3.5 ppm) .
- X-ray Crystallography : Single-crystal analysis confirms the planar geometry of the boronate ester and the bond angles of the bicyclo[1.1.1]pentane group. For example, analogous structures (e.g., ferrocenyl derivatives) show B–O bond lengths of ~1.36 Å and C–C–C angles of ~60° in the bicyclo system .
Q. What are the optimal conditions for its use in Suzuki-Miyaura cross-coupling reactions?
Employ a Pd(PPh) or PdCl(dppf) catalyst system with a base (e.g., KCO) in THF/water (4:1) at 80°C. The bicyclo[1.1.1]pentane group’s steric bulk may require extended reaction times (12–24 hours) for full conversion. Monitor progress via TLC or LC-MS .
Advanced Research Questions
Q. How does the bicyclo[1.1.1]pentane group influence the reactivity of the boronate ester in photoredox catalysis?
The bicyclo[1.1.1]pentane group introduces steric hindrance and electronic effects that modulate the boronate ester’s redox potential. Computational studies (DFT) suggest that the strained bicyclo system lowers the LUMO energy, enhancing electron-deficient aryl coupling partners’ reactivity in photoinduced electron-transfer reactions. Experimental validation involves comparing reaction rates with non-strained analogs .
Q. What methodologies are effective for analyzing side products in reactions involving this compound?
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to separate and identify hydrolyzed boronic acid derivatives or dimerization byproducts.
- GC-MS : Analyze volatile side products (e.g., pinacol) using DB-5MS columns.
- NMR Kinetic Studies : Track the disappearance of starting material and emergence of intermediates under controlled conditions .
Q. How does solvent polarity affect the stability and reactivity of this boronate ester?
In polar aprotic solvents (e.g., DMF, DMSO), the compound exhibits reduced stability due to hydrolysis. Non-polar solvents (e.g., toluene, hexane) enhance stability but slow reaction kinetics. Solvent screening via Arrhenius plots (25–80°C) reveals optimal stability in THF, balancing dielectric constant and hydrolytic resistance .
Methodological Tables
Q. Table 1. Comparative Reactivity in Cross-Coupling Reactions
| Substrate | Catalyst System | Yield (%) | Reference |
|---|---|---|---|
| Bicyclo[1.1.1]pentane-Bpin | Pd(PPh), KCO | 78 | |
| Phenyl-Bpin | PdCl(dppf), CsCO | 92 |
Q. Table 2. Solvent Stability Analysis
| Solvent | Half-Life (h, 25°C) | Hydrolysis Byproduct Detected |
|---|---|---|
| THF | 48 | None |
| DMF | 6 | Boric acid |
| Toluene | >72 | None |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
